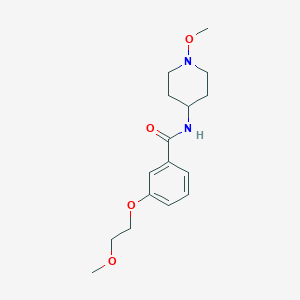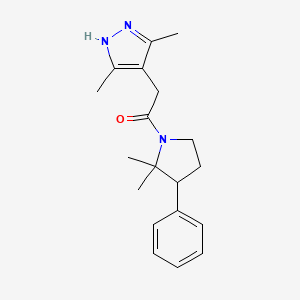![molecular formula C18H19BrN2O2 B6976957 4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6976957.png)
4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one is a complex organic compound featuring a bromophenyl group, a piperidine ring, and a pyridinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling Reactions: The bromophenyl group is then coupled with the piperidine ring through a nucleophilic substitution reaction.
Formation of the Pyridinone Moiety: The final step involves the formation of the pyridinone ring, which can be achieved through a condensation reaction involving suitable precursors like 2-pyridone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling with boronic acids.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly in the modulation of neurotransmitter systems due to the presence of the piperidine ring. It could be explored for its effects on receptors and enzymes in the central nervous system.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its unique structure may interact with biological targets in ways that could lead to the development of new drugs for neurological disorders, inflammation, or cancer.
Industry
Industrially, the compound could be used in the development of new materials or as a building block for the synthesis of complex organic molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of 4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one would depend on its specific biological target. Generally, compounds with piperidine rings can interact with neurotransmitter receptors or enzymes, potentially modulating their activity. The bromophenyl group may enhance binding affinity through halogen bonding or hydrophobic interactions, while the pyridinone moiety could participate in hydrogen bonding or π-π interactions with the target.
類似化合物との比較
Similar Compounds
4-[2-(Phenylmethyl)piperidine-1-carbonyl]-1H-pyridin-2-one: Lacks the bromine atom, which may reduce its binding affinity or alter its reactivity.
4-[2-[(4-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one: The bromine atom is in a different position, which could affect its electronic properties and reactivity.
4-[2-[(3-chlorophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one: Substitution with chlorine instead of bromine, which may influence its chemical and biological properties.
Uniqueness
The presence of the bromophenyl group in 4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one imparts unique electronic and steric properties that can enhance its reactivity and binding interactions compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
特性
IUPAC Name |
4-[2-[(3-bromophenyl)methyl]piperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-15-5-3-4-13(10-15)11-16-6-1-2-9-21(16)18(23)14-7-8-20-17(22)12-14/h3-5,7-8,10,12,16H,1-2,6,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXETZAYZMWPNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC(=CC=C2)Br)C(=O)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-fluoro-4-methoxyphenyl)-2-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propan-1-amine](/img/structure/B6976882.png)
![N-[3-[1-(3-chloropyridin-4-yl)ethylamino]propyl]thiophene-2-carboxamide](/img/structure/B6976889.png)
![1-[1-(1-Methoxycyclopentyl)ethylamino]-2-thiophen-3-ylpropan-2-ol](/img/structure/B6976894.png)
![1-[3-[[1-(4-Methoxyphenyl)-2-pyridin-4-ylethyl]amino]propyl]cyclobutan-1-ol](/img/structure/B6976913.png)

![(1-Ethylsulfonylpiperidin-3-yl)-[6-(hydroxymethyl)-2,2-dimethylmorpholin-4-yl]methanone](/img/structure/B6976929.png)
![4-fluoro-N-[2-[3-(hydroxymethyl)-5-methylpiperidin-1-yl]-2-oxoethyl]benzamide](/img/structure/B6976931.png)
![2-(3,3,5-Trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976939.png)
![7-Methyl-2-(3,3,5-trimethylcyclohexanecarbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one](/img/structure/B6976941.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-[3-(2-methoxyethoxy)phenyl]methanone](/img/structure/B6976961.png)
![tert-butyl N-[2,2-dimethyl-3-[(1-methylpiperidin-4-yl)amino]cyclobutyl]carbamate](/img/structure/B6976967.png)

![[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6976973.png)
